LogP Differential: Enhanced Lipophilicity vs. Boc-Cycloleucine (1,1-Isomer)
A key differentiator is the compound's increased lipophilicity. The target compound has a computed partition coefficient (XLogP3-AA) of 2.3, a 0.7 log unit increase over the 1,1-disubstituted analog Boc-cycloleucine (XLogP3-AA = 1.6) [1][2]. This difference is attributed to the 1-methyl substituent and 1,2-substitution pattern, which increase the molecule's hydrophobic surface area. Higher LogP correlates with enhanced passive membrane permeability, a critical factor for developing cell-permeable peptides and oral drug candidates.
| Evidence Dimension | Lipophilicity (Partition Coefficient LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | Boc-cycloleucine (CAS 35264-09-6) XLogP3-AA = 1.6 |
| Quantified Difference | ΔLogP = +0.7 (approximately 5-fold increase in partition ratio) |
| Conditions | Predicted via XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
A 0.7 LogP increase predicts superior membrane permeability, which is crucial for intracellular target engagement and oral bioavailability in drug discovery programs.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary: 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid (PubChem CID 77290322). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/77290322 View Source
- [2] National Center for Biotechnology Information. (2024). PubChem Compound Summary: 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid (PubChem CID 2734645). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/35264-09-6 View Source
